molecular formula C15H10Cl2N2O2S B3035409 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-62-3

3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B3035409
CAS No.: 320421-62-3
M. Wt: 353.2 g/mol
InChI Key: ACLKUAXMPVMBMM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichloro, cyano, and methylsulfinyl functional groups attached to a benzenecarboxamide core. Its molecular formula is C15H10Cl2N2O2S, and it has a molecular weight of 353.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Acylation: The amino groups are acylated with a suitable acyl chloride to form the amide linkage.

    Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents.

    Sulfoxidation: The methylsulfanyl group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Scientific Research Applications

3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as cyano and methylsulfinyl can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide: Similar structure but with a methylsulfanyl group instead of a methylsulfinyl group.

    3,4-Dichloro-N-(3-cyano-4-(methylphenyl)sulfinyl)benzenecarboxamide: Similar structure with a methylphenylsulfinyl group.

Uniqueness

The presence of the methylsulfinyl group in 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties. This unique feature may contribute to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-10(14)8-18)19-15(20)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLKUAXMPVMBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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